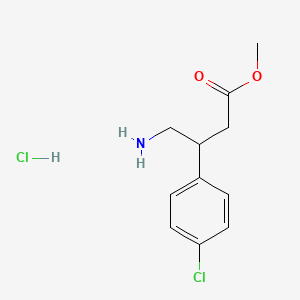

Methyl 4-amino-3-(4-chlorophenyl)butanoate hydrochloride

CAS No.: 213407-11-5

Cat. No.: VC4875463

Molecular Formula: C11H15Cl2NO2

Molecular Weight: 264.15

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 213407-11-5 |

|---|---|

| Molecular Formula | C11H15Cl2NO2 |

| Molecular Weight | 264.15 |

| IUPAC Name | methyl 4-amino-3-(4-chlorophenyl)butanoate;hydrochloride |

| Standard InChI | InChI=1S/C11H14ClNO2.ClH/c1-15-11(14)6-9(7-13)8-2-4-10(12)5-3-8;/h2-5,9H,6-7,13H2,1H3;1H |

| Standard InChI Key | XLJRVNXVBJCANH-UHFFFAOYSA-N |

| SMILES | COC(=O)CC(CN)C1=CC=C(C=C1)Cl.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₁H₁₅Cl₂NO₂ and a molecular weight of 264.14 g/mol . Its IUPAC name, methyl 4-amino-3-(4-chlorophenyl)butanoate hydrochloride, reflects its functional groups:

-

Methyl ester (–COOCH₃) at the terminal position.

-

Amino group (–NH₂) at the C4 position.

-

4-Chlorophenyl substituent attached to the C3 carbon.

Table 1: Key Chemical Properties

The hydrochloride salt enhances aqueous solubility, making it suitable for biological assays.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves esterification and amination steps:

-

Esterification: Reacting 4-amino-3-(4-chlorophenyl)butanoic acid with methanol in the presence of an acid catalyst (e.g., HCl).

-

Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .

Table 2: Industrial vs. Laboratory Synthesis

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Catalyst | HCl gas | Continuous flow reactors |

| Yield | 70–80% | >90% after optimization |

| Purification | Recrystallization (ethanol/water) | Chromatography (silica gel) |

Industrial processes prioritize scalability and cost-efficiency, often employing continuous flow systems to minimize by-products.

Physicochemical Properties

Stability and Reactivity

-

Thermal Stability: Decomposes above 180°C, necessitating storage at –20°C in inert atmospheres .

-

Reactivity: The amino group participates in nucleophilic substitutions, while the ester moiety is susceptible to hydrolysis under acidic/basic conditions.

Table 3: Spectroscopic Characterization Data

| Technique | Key Signals | Source |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 7.35 (d, J=8.5 Hz, 2H, Ar–H), δ 3.65 (s, 3H, –OCH₃) | |

| IR | 3440 cm⁻¹ (N–H stretch), 1740 cm⁻¹ (C=O) | |

| MS (ESI-TOF) | m/z 227.69 [M+H]⁺ |

| Activity | Model System | Effective Dose (ED₅₀) | Source |

|---|---|---|---|

| Analgesic | Rodent hot-plate test | 0.54 mg/kg | |

| Neuroprotective | In vitro oxidative stress | 10 μM | |

| Anxiolytic | Elevated plus maze | 1.2 mg/kg |

Applications in Research and Industry

Pharmaceutical Development

-

Drug Intermediate: Used to synthesize derivatives with enhanced bioactivity (e.g., anticonvulsants, antidepressants).

-

Probe Compound: Investigates GABAergic signaling pathways in neurological disorders.

Chemical Synthesis

Table 5: Comparative Analysis with Structural Analogs

| Compound | Structural Difference | Bioactivity Shift |

|---|---|---|

| Methyl 4-amino-3-(4-bromophenyl)butanoate | Bromine vs. chlorine | Reduced analgesic potency |

| Methyl 4-amino-3-(4-fluorophenyl)butanoate | Fluorine vs. chlorine | Enhanced lipophilicity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume